molecular formula C18H23F3N4O2S B2433568 N-cyclopentyl-3,3,3-trifluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide CAS No. 2034296-15-4

N-cyclopentyl-3,3,3-trifluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Cat. No. B2433568
CAS RN: 2034296-15-4
M. Wt: 416.46
InChI Key: OYXFMMMGZLZICV-UHFFFAOYSA-N
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Description

N-cyclopentyl-3,3,3-trifluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C18H23F3N4O2S and its molecular weight is 416.46. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Sulfonamides, including those with complex structures similar to the queried compound, are explored for their roles in facilitating chemical reactions, such as cyclisations and cycloadditions. For instance, sulfonamides have been identified as novel terminators in cationic cyclisations, leading to efficient formation of polycyclic systems. This application is significant in organic synthesis, providing a pathway to diverse molecular architectures (Haskins & Knight, 2002). Similarly, derivatives of trifluoropropene have been utilized in 1,3-dipolar cycloadditions, yielding trifluoromethyl-substituted pyrazolines and pyrrolidines, showcasing the reactivity of such compounds in generating nitrogen-containing heterocycles (Plancquaert et al., 1996).

Applications in Heterocyclic Compound Synthesis

The research has also highlighted the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming at potential antibacterial applications. This demonstrates the versatility of sulfonamide-based compounds in medicinal chemistry (Azab et al., 2013). Furthermore, magnetically separable graphene oxide anchored sulfonic acid has been used as a catalyst for synthesizing pyridine-carbonitriles, indicating the utility of sulfonamides in catalysis and green chemistry (Zhang et al., 2016).

Catalysis and Green Chemistry

Sulfonamides and their derivatives play a pivotal role in catalysis, as evidenced by their use in transfer hydrogenation of ketones. This showcases the compound's relevance in developing environmentally friendly catalytic processes (Ruff et al., 2016). Additionally, the synthesis of nitrogen heterocycles through radical cyclization of ynamides is another application area, highlighting the broad scope of sulfonamide compounds in organic synthesis and drug development (Zhang et al., 2022).

properties

IUPAC Name

N-cyclopentyl-3,3,3-trifluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N4O2S/c19-18(20,21)8-14-28(26,27)25(16-3-1-2-4-16)13-12-24-11-7-17(23-24)15-5-9-22-10-6-15/h5-7,9-11,16H,1-4,8,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXFMMMGZLZICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3,3,3-trifluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

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